
3-(1-Benzothiophen-3-yl)-4-bromofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione is a heterocyclic compound that features both a benzothiophene and a bromofuran moiety Benzothiophene is a sulfur-containing aromatic compound, while bromofuran is a furan ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione can be achieved through several methods. One common approach involves the reaction of benzothiophene derivatives with bromofuran derivatives under specific conditions. For instance, an aryne reaction with alkynyl sulfides can be used to synthesize benzothiophene derivatives . This method involves the nucleophilic attack of sulfur or carbon on electrophilic aryne intermediates, followed by ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzothiophene-furan derivatives.
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial activity.
3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits antifungal properties.
3-(1H-Indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Displays high antioxidant capacities.
Uniqueness
3-(Benzo[b]thiophen-3-yl)-4-bromofuran-2,5-dione is unique due to its combination of benzothiophene and bromofuran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
64215-75-4 |
|---|---|
Molecular Formula |
C12H5BrO3S |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-bromofuran-2,5-dione |
InChI |
InChI=1S/C12H5BrO3S/c13-10-9(11(14)16-12(10)15)7-5-17-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
DIJSOTFJUIYLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=C(C(=O)OC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
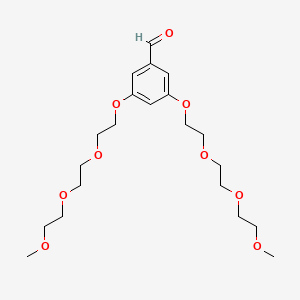
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

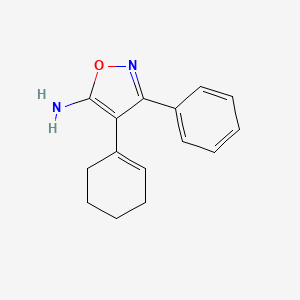
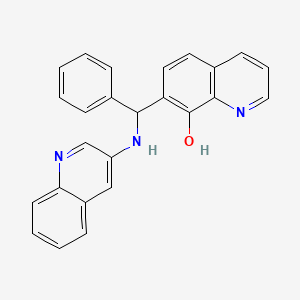
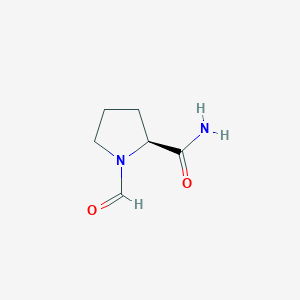
![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
![(R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
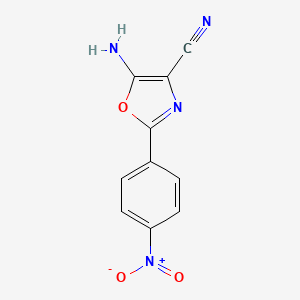
![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B12894929.png)
![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

